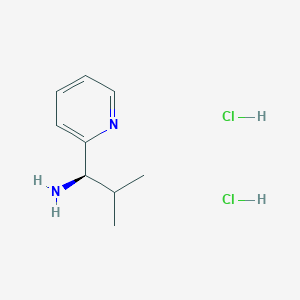

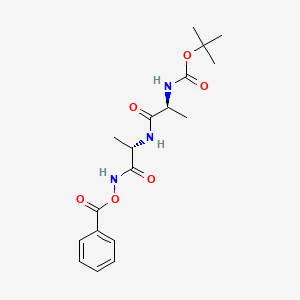

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

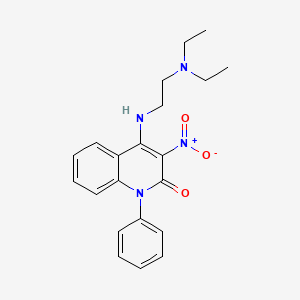

“®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride” is a complex organic compound. The “R-” prefix indicates that it is a specific enantiomer, or spatial arrangement, of the molecule . The “dihydrochloride” part suggests that it is a salt formed by the reaction of the base compound with hydrochloric acid .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Compounds similar to (R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride have been investigated for their roles in catalysis. For example, research on Ru complexes for water oxidation suggests the potential of pyridine derivatives in facilitating redox reactions, which are critical for energy conversion processes (Zong & Thummel, 2005). Similarly, Rh(III)-catalyzed C-H amidation using aroyloxycarbamates demonstrates the utility of pyridine and related ligands in organic synthesis, providing access to valuable N-Boc protected arylamines (Grohmann, Wang, & Glorius, 2013).

Coordination Chemistry and Material Science

The synthesis and coordination chemistry of pyridine-based ligands highlight their versatility in forming complexes with luminescent properties and potential applications in biological sensing and spin-state transitions (Halcrow, 2005). Furthermore, the study on flyover bridge formation via reversible C-C coupling in reactions of diruthenium pyridine-2-carbaldimine complexes with alkynes suggests applications in the development of novel materials and catalysts (van Koten et al., 1989).

Environmental and Biological Applications

Research on the metabolism of propane, n-propylamine, and propionate by hydrocarbon-utilizing bacteria indicates the potential of amine derivatives in environmental biotechnology, specifically in the biodegradation of pollutants (Blevins & Perry, 1972). This suggests that compounds like this compound could be explored for environmental remediation or as substrates in biotechnological processes.

Pharmacology and Drug Design

The study on N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists points to the medicinal chemistry applications of amine derivatives in designing subtype-selective drugs for treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMCWVFMBPRHJX-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)

![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2693335.png)

![3-Fluoro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2693337.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)